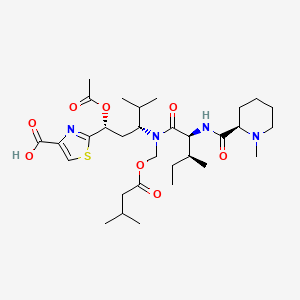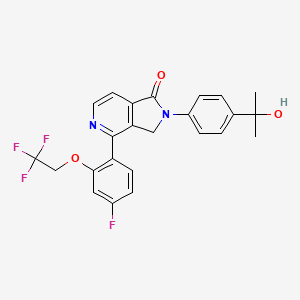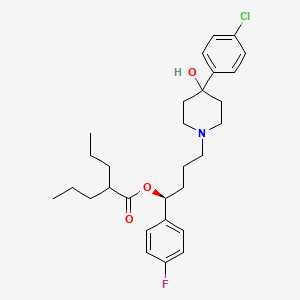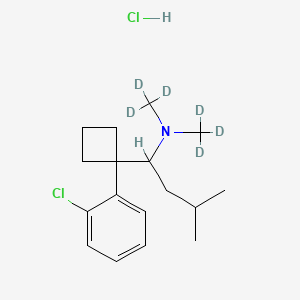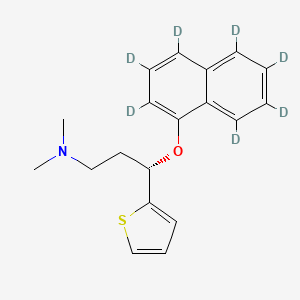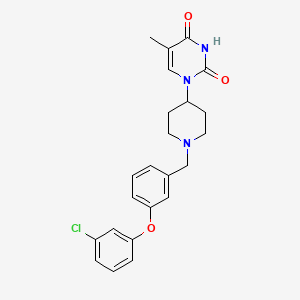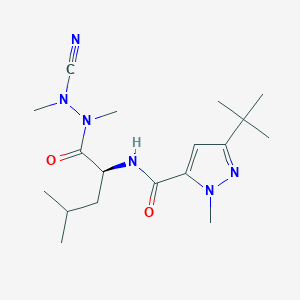
LmCPB-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound exhibits a strong binding affinity with a pKi value of 9.7 . Leishmania mexicana is an intracellular protozoan parasite responsible for causing cutaneous leishmaniasis, a disease affecting South America and Mexico . The inhibition of LmCPB is crucial for the development of antiparasitic therapies.
Preparation Methods
The synthesis of LmCPB-IN-1 involves the preparation of azadipeptide nitrile inhibitors. The synthetic route includes the formation of a covalent complex between the enzyme and the inhibitor . The detailed reaction conditions and industrial production methods are not explicitly mentioned in the available literature, but the compound is typically synthesized in research laboratories under controlled conditions.
Chemical Reactions Analysis
LmCPB-IN-1 undergoes various chemical reactions, primarily involving its interaction with cysteine protease enzymes. The compound forms a reversible covalent bond with the active site of the enzyme, inhibiting its activity . Common reagents used in these reactions include azadipeptide nitriles and other cysteine protease inhibitors. The major product formed from these reactions is the inhibited enzyme-inhibitor complex.
Scientific Research Applications
LmCPB-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of cysteine protease inhibitors . In biology, it helps in understanding the role of cysteine proteases in parasitic infections . In medicine, this compound is a potential candidate for developing treatments for cutaneous leishmaniasis . Additionally, it serves as a probe for target validation in drug discovery projects .
Mechanism of Action
LmCPB-IN-1 exerts its effects by forming a reversible covalent bond with the active site of Leishmania mexicana cysteine protease B. This interaction inhibits the enzyme’s activity, preventing the parasite from degrading host proteins and evading the immune response . The molecular targets involved include the cysteine protease enzymes, and the pathways affected are those related to protein degradation and immune evasion.
Comparison with Similar Compounds
LmCPB-IN-1 is unique due to its high binding affinity and reversible covalent inhibition of LmCPB. Similar compounds include other nitrile-based cysteine protease inhibitors, such as azadipeptide nitriles and dipeptidyl nitriles . These compounds also target cysteine proteases but may differ in their binding affinities and specificities. The uniqueness of this compound lies in its strong binding affinity and reversible inhibition, making it a valuable tool in antiparasitic research .
Properties
Molecular Formula |
C18H30N6O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
5-tert-butyl-N-[(2S)-1-[[cyano(methyl)amino]-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H30N6O2/c1-12(2)9-13(17(26)24(8)22(6)11-19)20-16(25)14-10-15(18(3,4)5)21-23(14)7/h10,12-13H,9H2,1-8H3,(H,20,25)/t13-/m0/s1 |
InChI Key |
BTSJGBRRCQOXFA-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(C)N(C)C#N)NC(=O)C1=CC(=NN1C)C(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)N(C)N(C)C#N)NC(=O)C1=CC(=NN1C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



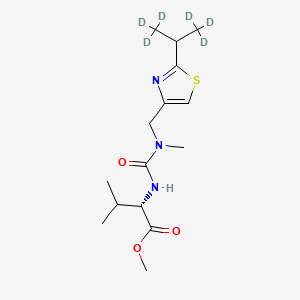
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
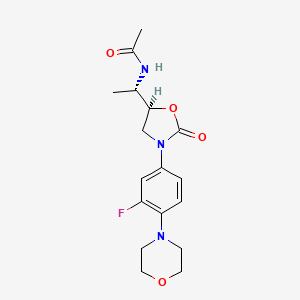

![2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)

